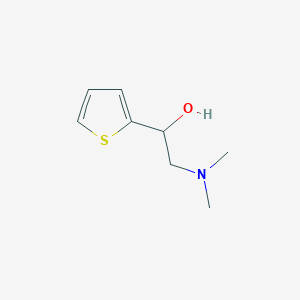
N-(2,6-diethylphenyl)-3,4-dimethylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-diethylphenyl)-3,4-dimethylbenzene-1-sulfonamide, commonly known as DIDS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIDS is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Wirkmechanismus
The mechanism of action of DIDS involves the binding of the compound to specific sites on ion channels and transporters, resulting in the inhibition of their activity. DIDS has been shown to bind to the extracellular domains of chloride channels and anion exchangers, blocking their transport function. Similarly, DIDS has been shown to bind to the sodium-coupled bicarbonate transporter, inhibiting its activity.
Biochemical and Physiological Effects:
DIDS has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit acid secretion in the stomach, reduce the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, and modulate the activity of the Na+/H+ exchanger. Additionally, DIDS has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DIDS in lab experiments is its specificity for certain ion channels and transporters. This allows researchers to selectively modulate the activity of these channels and transporters without affecting other cellular processes. Additionally, DIDS has been shown to be stable in solution, allowing for long-term experiments. However, one limitation of using DIDS is its potential for off-target effects. Due to its ability to bind to multiple targets, DIDS may have unintended effects on cellular processes.
Zukünftige Richtungen
There are several areas of future research for DIDS. One area of interest is the development of more specific analogs of DIDS that target specific ion channels and transporters. Additionally, further research is needed to fully understand the mechanisms of action of DIDS and its effects on cellular processes. Finally, DIDS has potential therapeutic applications for a variety of diseases, including cystic fibrosis and inflammatory bowel disease, and further research is needed to explore these potential applications.
Conclusion:
In conclusion, N-(2,6-diethylphenyl)-3,4-dimethylbenzene-1-sulfonamide, or DIDS, is a valuable tool for scientific research due to its ability to modulate ion channels and transporters. Its specificity and stability make it a valuable tool for investigating ion transport mechanisms and their roles in physiological processes. While there are limitations to its use, DIDS has potential for future research and therapeutic applications.
Synthesemethoden
The synthesis of DIDS involves the reaction of 2,6-diethylphenol with chlorosulfonic acid, followed by the addition of 3,4-dimethylaniline. The resulting product is then purified through recrystallization to obtain DIDS in its pure form. This synthesis method has been well established in the literature and has been used to produce DIDS for a variety of research applications.
Wissenschaftliche Forschungsanwendungen
DIDS has been used extensively in scientific research due to its ability to modulate ion channels and transporters. It has been shown to inhibit chloride channels, anion exchangers, and sodium-coupled bicarbonate transporters, among others. These effects make DIDS a valuable tool for investigating ion transport mechanisms and their roles in physiological processes.
Eigenschaften
IUPAC Name |
N-(2,6-diethylphenyl)-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-5-15-8-7-9-16(6-2)18(15)19-22(20,21)17-11-10-13(3)14(4)12-17/h7-12,19H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMXURXBVXHXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-diethylphenyl)-3,4-dimethylbenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)


![[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463421.png)



![N-[[5-(diethylsulfamoyl)thiophen-2-yl]methyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7463457.png)

![2-[(4-Methylphenyl)methylsulfanyl]acetamide](/img/structure/B7463482.png)
